molecular formula C17H11FN4S B3869793 (E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

Cat. No.: B3869793
M. Wt: 322.4 g/mol
InChI Key: SYHRMNUURSKNOU-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a cyano group attached to the thiazole ring

Preparation Methods

The synthesis of (E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carbohydrazonoyl Cyanide Group: This step involves the reaction of the thiazole derivative with hydrazine and subsequent reaction with cyanogen bromide to form the carbohydrazonoyl cyanide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can be compared with other thiazole derivatives, such as:

    4-Phenylthiazole: Lacks the fluorophenyl and cyano groups, resulting in different chemical and biological properties.

    4-(4-Chlorophenyl)thiazole: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.

    2-Aminothiazole: Has an amino group instead of the carbohydrazonoyl cyanide group, affecting its chemical behavior and applications.

Properties

IUPAC Name

(2E)-N-anilino-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4S/c18-13-8-6-12(7-9-13)16-11-23-17(20-16)15(10-19)22-21-14-4-2-1-3-5-14/h1-9,11,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRMNUURSKNOU-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
Reactant of Route 3
(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
Reactant of Route 4
(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
Reactant of Route 5
Reactant of Route 5
(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
Reactant of Route 6
(E)-4-(4-FLUOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.